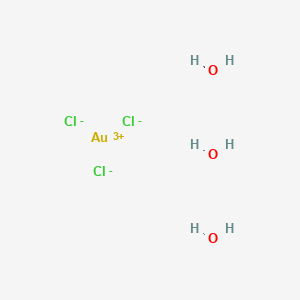

Gold(III)chloridetrihydrate

Description

Significance as a Precursor in Advanced Materials and Catalysis

A primary application of gold(III) chloride trihydrate is as a precursor for the synthesis of gold nanoparticles. sigmaaldrich.com These nanoparticles possess unique size-dependent optical and electronic properties, making them valuable in a multitude of advanced technologies. wikipedia.org The process of creating gold nanoparticles often involves the reduction of gold(III) chloride trihydrate with a reducing agent, such as sodium citrate (B86180) or sodium borohydride (B1222165), in the presence of a stabilizing agent. google.combeloit.edu The size and shape of the resulting nanoparticles can be controlled by adjusting reaction conditions, including the concentrations of the reactants. google.com

The applications of these gold nanoparticles are extensive, spanning fields such as:

Electronics: In the production of conductive inks and films for electronic components. sigmaaldrich.comchemimpex.com

Optics: For applications like surface-enhanced Raman spectroscopy (SERS). sigmaaldrich.comcymitquimica.com

Biomedicine: In areas like targeted drug delivery, medical imaging, and diagnostics. sigmaaldrich.comchemimpex.com

Beyond nanomaterials, gold(III) chloride trihydrate is a crucial component in the preparation of catalysts. For example, it can be used to create TiO₂-supported gold-based photocatalysts, which have shown enhanced hydrogen production through water-splitting reactions. sigmaaldrich.com In organic synthesis, it serves as a catalyst for a variety of reactions, including oxidation reactions for the synthesis of vinyl ethers and esters. sigmaaldrich.com It has also been employed in the synthesis of functionalized spirochromenes. medchemexpress.com

Role in Contemporary Gold Chemistry Research

The significance of gold(III) chloride trihydrate extends throughout modern gold chemistry research. It is a fundamental starting material for the synthesis of a wide array of other gold compounds. wikipedia.org For instance, it reacts with potassium cyanide to form the water-soluble complex potassium tetrachloroaurate(III). wikipedia.org

In the field of organic chemistry, gold(III) chloride has garnered attention as a mild acid catalyst for reactions such as the alkylation of aromatic compounds and the conversion of furans to phenols. chemeurope.com It also catalyzes the amination of alkynes and the direct amination of arenes. chemeurope.comresearchgate.net Research has demonstrated its utility in the cycloisomerization of α-aminoallenes to produce 3-pyrrolines and in the intermolecular amidation of benzylic C-H bonds. researchgate.net These catalytic applications are vital for the pharmaceutical industry and the synthesis of complex organic molecules. chemeurope.com Furthermore, its role as a dopant for conjugated organic molecules to enhance their conductivity opens up possibilities in the field of organic electronics. sigmaaldrich.com

Properties

CAS No. |

16961-25-4; 916735-72-3 |

|---|---|

Molecular Formula |

AuCl3H6O3 |

Molecular Weight |

357.36 |

IUPAC Name |

gold(3+);trichloride;trihydrate |

InChI |

InChI=1S/Au.3ClH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |

InChI Key |

ZFGJFDFUALJZFF-UHFFFAOYSA-K |

SMILES |

O.O.O.[Cl-].[Cl-].[Cl-].[Au+3] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies Employing Gold Iii Chloride Trihydrate

General Synthetic Utility in Organic and Inorganic Chemistry

Gold(III) chloride trihydrate is a highly versatile compound employed across various fields of chemistry and materials science. chemimpex.com It is particularly valued in catalysis, where it can enhance reaction rates and selectivity. chemimpex.com The compound is soluble in water and ethanol, which facilitates its practical handling and incorporation into diverse chemical processes. chemimpex.comlandsurvival.com

Since the early 2000s, Gold(III) chloride and its hydrate (B1144303) form have garnered significant interest from organic chemists as a mild acid catalyst for numerous reactions. wikipedia.org It often serves as a superior, non-toxic alternative to traditional catalysts like mercury(II) salts, especially in reactions involving alkynes. landsurvival.com As a Lewis acid, it can activate unsaturated functional groups, facilitating nucleophilic attack and enabling complex molecular constructions. wikipedia.orgnih.gov Its catalytic activity is central to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in synthetic chemistry. chemimpex.com Gold(III) catalysts can activate α,β-unsaturated aldehydes, promoting selective conjugate additions. nih.gov This catalytic prowess has been applied to a range of valuable transformations, including the alkylation of certain aromatic rings and the conversion of furans into phenols. wikipedia.orglandsurvival.com

The catalytic applications of Gold(III) chloride trihydrate are extensive and have been the subject of detailed research, leading to the development of efficient synthetic protocols for various valuable chemical structures.

Gold(III) chloride trihydrate is employed as a catalyst in key oxidation reactions. sigmaaldrich.comsigmaaldrich.com Notably, it facilitates the synthesis of vinyl ethers and esters. sigmaaldrich.comsigmaaldrich.com Furthermore, catalytic systems incorporating gold, such as gold supported on ceria (Au/CeO₂), are used for the chemoselective oxidation of both aromatic and aliphatic alcohols to their corresponding carbonyl compounds. sigmaaldrich.com The broader field of gold catalysis has demonstrated that gold nanoparticles, often derived from Gold(III) chloride, show superior performance in terms of activity and selectivity for the aerobic oxidation of alcohols and aldehydes compared to traditional palladium and platinum catalysts. rsc.org Recent studies have also explored light-driven gold catalysis to enable challenging esterification reactions between aryl iodides and carboxylic acids, proceeding through an aryl-Au(III) carboxylate intermediate. acs.org

The catalytic properties of Gold(III) chloride trihydrate are particularly beneficial in the synthesis of fine chemicals and pharmaceuticals, where high selectivity and efficiency are paramount. chemimpex.comchemimpex.com Its ability to catalyze complex transformations is valuable in creating molecules with potential biological activity. landsurvival.com For example, it smoothly catalyzes the alkylation of 2-methylfuran (B129897) with methyl vinyl ketone, a reaction noteworthy for its efficiency with sensitive substrates. wikipedia.orglandsurvival.com Gold catalysts have also been successfully applied in the modification of β-lactam derivatives, which are core structures in many antibiotics. acs.org The synthesis of allylnaphthalenes through the ring-opening of 1,4-epoxy-1,4-dihydronaphthalenes with allyltrimethylsilane (B147118) is another example of its application in constructing complex organic frameworks. sigmaaldrich.com

A highly efficient application of Gold(III) chloride trihydrate is in the synthesis of functionalized spirochromene derivatives, which are of significant biological interest. researchgate.netmedchemexpress.com Research has demonstrated that a catalytic system of HAuCl₄·3H₂O in polyethylene (B3416737) glycol (PEG 400) provides an effective and recyclable medium for this transformation. sigmaaldrich.comresearchgate.net The synthesis is achieved through a one-pot, three-component reaction involving isatins or acenaphthoquinone, an active methylene (B1212753) compound, and a cyclic 1,3-diketone or 4-hydroxycoumarin (B602359). researchgate.net This method is valued for its operational simplicity, short reaction times, and excellent product yields. researchgate.net

Table 1: Gold(III) Chloride Trihydrate-Catalyzed Synthesis of Spirochromenes

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Product Class |

|---|

Gold(III) chloride trihydrate plays a crucial role as a precursor in the synthesis of gold nanoparticles (AuNPs), which are highly effective catalysts for the reduction of nitroaromatic compounds. tandfonline.comnih.govnih.gov 4-Nitrophenol (4-NP) is a common environmental pollutant, and its reduction to the less harmful and industrially useful 4-aminophenol (B1666318) (4-AP) is a significant reaction. tandfonline.comfrontiersin.org While Gold(III) chloride trihydrate is not the direct catalyst for the reduction, it is the starting material from which the catalytically active AuNPs are formed in situ through the addition of a reducing agent. nih.gov The resulting nanoparticles provide a large surface area for the reaction to occur. tandfonline.com The reduction of 4-NP to 4-AP is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) hydrate in the presence of the AuNP catalyst. nih.govfrontiersin.orgmdpi.com The progress of the reaction can be monitored by observing the disappearance of the yellow color of the 4-nitrophenolate (B89219) ion. tandfonline.commdpi.com

Table 2: Catalytic Reduction of 4-Nitrophenol

| Substrate | Product | Catalyst (Synthesized from) | Reducing Agent |

|---|

Investigations into Specific Gold(III)-Catalyzed Reactions

Homogeneous Catalysis Research

Gold(III) chloride trihydrate is recognized as an effective homogeneous catalyst in a variety of organic reactions. chemimpex.comkrackeler.commultimedika.co.id It functions as a strong oxidizing agent and is often employed to enhance reaction rates and yields in the synthesis of fine chemicals. chemimpex.comkrackeler.com

Research has demonstrated its utility as a non-toxic alternative to mercury(II) salts for catalyzing alkyne reactions. chemeurope.com A significant application is the hydration of terminal alkynes to produce methyl ketones, with yields often exceeding 90%. chemeurope.com It is also effective in catalyzing oxidation reactions, such as in the synthesis of vinyl ethers and esters. krackeler.com Furthermore, Gold(III) chloride trihydrate in polyethylene glycol (PEG 400) has been used to catalyze the one-pot, three-component reaction of isatins or acenaphthoquinone with active methylene compounds and cyclic 1,3-diketones or 4-hydroxycoumarin to synthesize spirochromene derivatives. scientificlabs.co.ukmedchemexpress.com

Precursor in the Synthesis of Other Gold Compounds

Gold(III) chloride trihydrate is a fundamental starting point for the synthesis of numerous other gold compounds. chemimpex.compubcompare.aicymitquimica.compubcompare.aiwikipedia.org Its reactivity allows for the substitution of its chloride ligands, leading to a diverse range of gold complexes. cymitquimica.com

Specific examples of its application as a precursor include:

Reaction with potassium cyanide to form the water-soluble complex, K[Au(CN)₄]. wikipedia.org

Reaction with benzene (B151609) at room temperature to produce the dimeric phenylgold(III) dichloride. wikipedia.org

Reaction with aqueous bases like sodium hydroxide (B78521) to precipitate Au(OH)₃, which can then be dissolved in excess NaOH to form sodium aurate (NaAuO₂). chemeurope.comwikipedia.org

In reactions with sterically hindered 2,9-dialkyl-1,10-phenanthroline ligands, it forms salts composed of protonated phenanthroline cations and [AuCl₄]⁻ anions. rsc.org

The table below summarizes some of the gold compounds synthesized from Gold(III) chloride trihydrate.

| Precursor | Reagent | Resulting Gold Compound |

| Gold(III) chloride trihydrate (AuCl₃) | Potassium cyanide (KCN) | Potassium tetracyanoaurate(III) (K[Au(CN)₄]) |

| Gold(III) chloride trihydrate (Au₂Cl₆) | Benzene (PhH) | Phenylgold(III) dichloride dimer ([PhAuCl₂]₂) |

| Gold(III) chloride trihydrate (AuCl₃) | Sodium hydroxide (NaOH) | Gold(III) hydroxide (Au(OH)₃) |

Transmetalation Reactions in Gold Complex Synthesis

Transmetalation is a key strategy for the synthesis of certain organogold complexes, particularly when direct C-H activation by gold is challenging. nih.gov In this methodology, an intermediate organometallic compound, often of mercury(II), is first prepared and then reacted with a gold salt like Gold(III) chloride trihydrate. nih.govresearchgate.net

This approach has been effectively used to synthesize gold(III) pincer complexes. For instance, a six-membered gold(III) N^C^N pincer complex was successfully obtained by the transmetalation of a mercury(II) pincer precursor with sodium tetrachloroaurate (B171879) (Na[AuCl₄]), which is derived from Gold(III) chloride trihydrate. researchgate.net Though the use of toxic mercury intermediates is a drawback, the subsequent transmetalation to the desired gold complex often proceeds cleanly. nih.gov This method is crucial for creating specific organogold architectures that are not readily accessible through other synthetic routes. nih.gov

Advanced Synthesis of Gold Nanomaterials

The synthesis of gold nanomaterials is a field of intense research, with Gold(III) chloride trihydrate being the most common and crucial precursor. chemimpex.comkrackeler.compubcompare.aiottokemi.com

Gold(III) Chloride Trihydrate as a Key Precursor for Gold Nanoparticle Synthesis

Gold(III) chloride trihydrate, often referred to as chloroauric acid (HAuCl₄), is the cornerstone for the chemical synthesis of gold nanoparticles (AuNPs). chemimpex.compubcompare.aiwikipedia.orgottokemi.comnih.gov Its utility stems from its solubility in water and its ability to be reduced to elemental gold (Au⁰) under controlled conditions. chemimpex.com A wide array of reducing agents can be used to convert the Au³⁺ ions from the precursor into the metallic nanoparticles. scientificlabs.co.uk The process is versatile, allowing for the generation of AuNPs for diverse applications in fields like biomedicine, electronics, and catalysis. chemimpex.compubcompare.ai

Elucidating Synthesis Mechanisms of Gold Nanoparticles

Understanding the mechanism of AuNP formation is critical for controlling their size, shape, and properties. Significant research has focused on elucidating the processes involved, particularly in widely used methods like the Turkevich synthesis.

The Turkevich method, first detailed in 1951, is a classic and widely employed technique for synthesizing colloidal gold, which involves the reduction of a gold salt like Gold(III) chloride trihydrate by sodium citrate (B86180) at elevated temperatures. nih.govmdpi.com

Comprehensive mechanistic studies have revealed that the Turkevich synthesis is not a simple, one-step reduction but a more complex, multi-stage process. acs.orgbohrium.comrsc.org The prevailing understanding is that it operates via a seed-mediated growth mechanism. acs.orgbohrium.com The key stages are:

Initial Reduction and Seed Formation : In the early phase, a portion of the Au³⁺ ions are reduced by citrate to form small, stable seed particles. acs.orgbohrium.com

Surface Catalysis and Growth : The remaining gold ions are then reduced on the surface of these pre-formed seed particles. This surface-catalyzed reduction prevents the formation of new particles, ensuring that the existing seeds grow in size. acs.org

Particle Growth and Stabilization : The final particle size is determined by the number of seed particles formed at the beginning of the reaction, as the total amount of gold is distributed among them. acs.orgbohrium.com

Green Synthesis Approaches for Gold Nanoparticles

In an effort to develop more environmentally friendly synthetic routes, "green" synthesis methods have emerged as a promising alternative for producing gold nanoparticles. These approaches utilize non-toxic, biocompatible, and renewable materials as reducing and stabilizing agents. mdpi.com

A variety of natural products have been successfully employed in the green synthesis of gold nanoparticles from gold(III) chloride trihydrate.

Carrageenan: Carrageenan oligosaccharide (CAO), derived from marine red algae, has been used as both a reducing and a capping agent for the synthesis of gold nanoparticles. nih.govmdpi.com This method offers an eco-friendly, efficient, and simple route to produce ellipsoidal, stable, and crystalline AuNPs. nih.gov The resulting nanoparticles, with a mean diameter of approximately 35 nm, are stabilized by the negatively charged carrageenan oligosaccharide. researchgate.net

Caffeic Acid: Caffeic acid, an antioxidant found in various plants, has also been utilized in the green synthesis of gold nanoparticles. In one approach, colloidal gold nanoparticles were stabilized within a chitosan (B1678972) matrix, a biocompatible and biodegradable polymer. nih.gov The synthesis involved the reduction of Au(III) to Au(0) in an aqueous solution of chitosan and an organic acid. This method allows for the simultaneous synthesis and surface modification of the AuNPs in a single step. nih.gov

Continuous Flow Synthesis in Microfluidic Systems for Controlled Nanoparticle Production

Microfluidic systems offer a powerful platform for the synthesis of gold nanoparticles with precise control over their characteristics. These systems provide advantages such as enhanced mixing, accurate control of reaction time, and excellent heat transfer, all of which contribute to the production of nanoparticles with a narrow size distribution. researchgate.netscispace.com

Microfluidic reactors enable superior control over the nucleation and growth stages of nanoparticle formation, leading to improved monodispersity. The rapid and controlled mixing of reactants in microchannels ensures a more uniform concentration profile, which promotes a burst of nucleation and minimizes the temporal overlap with the growth phase. researchgate.net This separation of nucleation and growth is key to achieving a narrow size distribution.

Furthermore, the high surface-to-volume ratio in microfluidic channels can be exploited to enhance nucleation rates. It has been speculated that the negatively charged inner surface of the tubing can provide heterogeneous nucleation sites for positively charged citrate-gold precursor species, which stabilizes the nuclei and inhibits their growth, leading to the formation of very small nanoparticles. ucl.ac.ukucl.ac.uk

Synthesis of Specialized Gold Nanostructures

Gold(III) chloride trihydrate serves as a crucial precursor in the synthesis of a diverse array of specialized gold nanostructures. Its reduction under controlled conditions allows for the precise manipulation of nanoparticle size, shape, and assembly, leading to materials with unique properties and applications.

Formation of Nanoporous Gold Structures

Nanoporous gold (NPG) consists of a three-dimensional network of interconnected gold ligaments, creating a structure with a high surface area. ntu.edu.sg A common method for its synthesis is dealloying, where a less noble metal is selectively etched from a gold alloy. mdpi.com For instance, NPG can be prepared by the chemical etching of white gold foils (an alloy of silver and gold) in nitric acid. google.com

Another approach involves a galvanic replacement reaction. researchgate.net In this method, silver nanoislands are first deposited on a substrate and then exposed to a solution of gold(III) chloride trihydrate. The difference in reduction potentials drives the replacement of silver with gold, forming a nanoporous structure. researchgate.net The remaining silver can then be removed through wet etching. researchgate.net This technique allows for the creation of 3D nanoporous gold nanostructures. researchgate.net Furthermore, a solution-processed method has been developed to create patterned nanoporous gold films by depositing gold nanoparticles, synthesized via the Turkevich-Fens method using gold(III) chloride trihydrate and sodium citrate, onto a substrate. mdpi.com

The table below summarizes a method for synthesizing nanoporous gold bowls (NPG-B).

Table 1: Synthesis of Nanoporous Gold Bowls (NPG-B)

| Step | Reagent/Parameter | Description |

|---|---|---|

| 1 | Silver Chloride (AgCl) nanocubes | Used as sacrificial templates. |

| 2 | Polyvinylpyrrolidone (PVP) solution | Acts as a stabilizer. |

| 3 | Hydroquinone (Hq) solution | A reducing agent. |

| 4 | Gold(III) chloride trihydrate (HAuCl₄) solution | The gold precursor. ntu.edu.sg |

| 5 | Ammonia | Used to remove the AgCl template. ntu.edu.sg |

This table outlines the key components for the synthesis of nanoporous gold bowls, a process that relies on sacrificial templates and controlled reduction. ntu.edu.sg

Directed Synthesis of Gold Nanoclusters

The directed synthesis of gold nanoclusters from gold(III) chloride trihydrate allows for the creation of particles with defined sizes and properties. One method involves the reduction of an aqueous solution of HAuCl₄ with sodium thiocyanate (B1210189) under alkaline conditions, which produces nanoparticles with a diameter of 2 to 3 nm. nih.gov By adjusting the time between the addition of HAuCl₄ to the alkaline solution and the subsequent addition of the reducing agent, the size of the resulting gold particles can be varied from approximately 3 nm to 25 nm. nih.gov

Protein-directed synthesis is another approach for creating gold nanoclusters. spiedigitallibrary.org Additionally, fluorescent gold nanoclusters can be synthesized using lipoic acid and gold(III) chloride trihydrate. spiedigitallibrary.org A seed-mediated method has also been reported for regulating the chiral morphology of gold nano-octopods by adjusting the degree of oligomerization of glutathione (B108866). acs.org

Preparation of Gold Alloy Nanoparticles (e.g., Iron-Gold)

Iron-gold (Fe-Au) alloy nanoparticles can be synthesized using gold(III) chloride trihydrate as the gold source. nih.govdovepress.com In a typical pyrolysis process, iron sulfate (B86663) heptahydrate and hydrogen tetrachloroaurate (derived from gold(III) chloride trihydrate) are used as the iron and gold sources, respectively. nih.govdovepress.com The synthesis involves dissolving dimethylammonium bromide in toluene, followed by the addition of iron sulfate heptahydrate solution. nih.govdovepress.com Subsequently, sodium borohydride is added, followed by a solution containing gold(III) chloride trihydrate and 3-mercapto-1-propanesulfonic acid, sodium salt. nih.govdovepress.com This process yields round Fe-Au alloy nanoparticles with an average diameter of approximately 2.8 ± 0.95 nm. nih.gov

The table below details the reagents used in the synthesis of iron-gold alloy nanoparticles.

Table 2: Reagents for Iron-Gold Alloy Nanoparticle Synthesis

| Reagent | Role |

|---|---|

| Gold(III) chloride trihydrate | Gold precursor. nih.govdovepress.comresearchgate.net |

| Iron sulfate heptahydrate | Iron precursor. nih.govdovepress.comresearchgate.net |

| Dimethylammonium bromide | Surfactant. nih.govdovepress.com |

| Toluene | Solvent. nih.govdovepress.com |

| Sodium borohydride | Reducing agent. nih.govdovepress.com |

| 3-mercapto-1-propanesulfonic acid, sodium salt | Stabilizing agent. nih.govdovepress.com |

This table presents the key chemical components and their functions in the synthesis of iron-gold alloy nanoparticles. nih.govdovepress.comresearchgate.net

Fabrication of Oligomeric Gold Nanoparticle Clusters

Stable, grape-like oligomeric clusters of gold nanoparticles can be synthesized under ambient conditions using gold(III) chloride trihydrate. nih.gov This method involves the reduction of a dilute aqueous solution of HAuCl₄ with sodium thiocyanate in an alkaline environment, producing primary nanoparticles of 2-3 nm in diameter. nih.gov The key to forming oligoclusters is varying the delay time between the addition of the HAuCl₄ solution to an alkaline borax (B76245) solution and the subsequent addition of the sodium thiocyanate reducing agent. nih.gov This allows for the control of the final oligocluster size, ranging from approximately 3 nm to 25 nm. nih.gov

A further "add-on" method can be used to grow these oligoclusters to sizes up to 70 nm by introducing hydroxylated gold to the as-synthesized clusters in the presence of sodium thiocyanate. nih.gov The resulting oligomeric nanoclusters are composed of small, spherical gold subunits and exhibit good stability, remaining unaggregated for weeks without further processing. nih.gov

The table below outlines the reagents for the synthesis of gold oligoclusters.

Table 3: Reagents for Gold Oligocluster Synthesis

| Reagent | Purpose |

|---|---|

| Gold(III) chloride trihydrate | Gold precursor. nih.govresearchgate.net |

| Borax (Sodium tetraborate (B1243019) decahydrate) | Provides alkaline conditions. nih.govresearchgate.net |

| Sodium thiocyanate | Reducing agent. nih.govresearchgate.net |

| Sodium carbonate | Used in the preparation of glutathione solution. nih.govresearchgate.net |

| Glutathione | Can be used for derivatization of the clusters. nih.govresearchgate.net |

This table details the necessary reagents for synthesizing oligomeric gold nanoparticle clusters, highlighting the role of each chemical in the process. nih.govresearchgate.net

Controlled Synthesis of Anisotropic Gold Nanoparticles (e.g., Triangular, Hexagonal)

The synthesis of anisotropic gold nanoparticles, such as triangular and hexagonal shapes, from gold(III) chloride trihydrate can be achieved through various methods, often employing "green" synthesis routes or specific capping agents. nih.govmdpi.com One approach utilizes hordenine (B123053) for the fabrication of anisotropic gold nanoparticles, resulting in predominantly flat, circular shapes with an average size of 130 ± 10 nm in diameter, though some triangular and hexagonal shapes are also observed. nih.gov

Another method involves the use of Erigeron annuus leaf extract as a reducing and capping agent. mdpi.com By reacting an aqueous solution of gold(III) chloride trihydrate with the plant extract at elevated temperatures (85-200 °C), a mixture of triangular and hexagonal gold nanoparticles can be synthesized. mdpi.com The concentration of the leaf extract and the reaction temperature are key parameters that influence the size and morphology of the resulting nanoparticles. mdpi.com

A seedless, homogeneous nucleation approach has also been developed to produce triangular or hexagonal prisms with vertex-to-vertex lengths ranging from 120 to over 700 nm by carefully regulating the nucleation and growth stages. Furthermore, peptide sequences have been shown to direct the formation of anisotropic gold nanostructures, with different peptide variants leading to the formation of larger plate-like particles. acs.org

The table below shows the influence of reaction temperature on the synthesis of anisotropic gold nanoparticles using E. annuus leaf extract.

Table 4: Effect of Temperature on Anisotropic Gold Nanoparticle Synthesis

| Temperature (°C) | Observation |

|---|---|

| 85 | Green synthesis of AuNPs with SPR peak around 550 nm. mdpi.com |

| 100 | Green synthesis of AuNPs with SPR peak around 550 nm. mdpi.com |

| 150 | Green synthesis of AuNPs with SPR peak around 550 nm. mdpi.com |

| 200 | Green synthesis of AuNPs with SPR peak around 550 nm. mdpi.com |

This table illustrates that a range of temperatures can be used for the green synthesis of anisotropic gold nanoparticles, as indicated by the consistent Surface Plasmon Resonance (SPR) peak. mdpi.com

Advanced Research Applications of Gold Iii Chloride Trihydrate Derived Materials

Applications in Nanotechnology and Material Science

The versatility of gold nanostructures synthesized from gold(III) chloride trihydrate has positioned them as fundamental components in various nanotechnology and material science domains. Their tunable size, shape, and surface chemistry allow for the development of materials with tailored properties for specific applications. bohrium.comresearchgate.netnih.gov

Fabrication of Conductive Films and Coatings for Electronic Components

Gold(III) chloride trihydrate is instrumental in creating conductive thin films and coatings essential for modern electronic components. chemimpex.comalibaba.com These films, often composed of gold nanoparticles, offer excellent electrical conductivity and corrosion resistance. alibaba.com A general synthesis method involves creating conductive gold thin films that are doped with entrapped organic molecules, resulting in a material with dual properties of conductivity from the gold and redox behavior from the entrapped molecule. rsc.org This approach can lead to faster electron-transfer rates compared to simple adsorption. rsc.org

The ability to deposit thin, conductive layers of gold is critical in manufacturing connectors, circuits, and other electronic parts where reliable performance is paramount. alibaba.com Research has also demonstrated the fabrication of transparent and stretchable supercapacitors using self-assembled gold nanorime mesh conductors, which exhibit very low sheet resistance. rsc.org The doping of these gold films can also influence the work function of gold, which is a critical parameter in the design of optoelectronic devices like LEDs, solar cells, and transistors. rsc.org

| Application | Fabrication Method | Key Findings/Properties | Reference |

|---|---|---|---|

| Conductive Doped Gold Films | Synthesis with entrapped organic molecules | Dual properties of conductivity and redox behavior; faster electron-transfer rates. | rsc.org |

| Transparent Stretchable Supercapacitors | Self-assembly of gold nanorime mesh | Low sheet resistance (1.78 ± 0.9 Ω sq-1) and high optical transparency. | rsc.org |

| Electronic Components | Deposition of thin gold layers | Excellent conductivity and corrosion resistance. | alibaba.com |

Development of Advanced Sensor Technologies

Gold nanoparticles derived from gold(III) chloride trihydrate are at the forefront of advanced sensor technology due to their unique optical and electronic properties and high surface area-to-volume ratio. bohrium.comnih.govugm.ac.id

Gold nanoparticles are extensively used in biosensors for molecular diagnostics because they are easy to functionalize and have distinct optical properties due to plasmonic effects. bohrium.comresearchgate.netnih.gov These properties are tunable by altering the nanoparticle size, shape, and composition. nih.gov Plasmonic nanostructure biosensors are a powerful tool in the biosensing field, with surface plasmon resonance (SPR) being a key principle. mdpi.com Biosensors based on plasmonic nanostructures are widely investigated for detecting molecular binding events. mdpi.com

The functionalization of gold nanoparticles with biological molecules like proteins and nucleic acids allows for the specific detection of target analytes. nih.gov For instance, an opto-microfluidic sensing platform using gold nanospikes has been developed to detect SARS-CoV-2 antibodies in human plasma. researchgate.net Another approach involves using vertical arrays of gold nanoantennas for the label-free detection of biomolecules by monitoring changes in the optical nanostructure resonance. acs.org

Electrochemical aptasensors, which utilize aptamers as biorecognition elements, often incorporate gold nanostructures to enhance their performance. sci-hub.se Gold nanoparticles increase the electrode surface area, improve electron transfer rates, and provide a stable matrix for aptamer immobilization through Au-S bonds. sci-hub.senanochemres.org

For example, an aptasensor for tobramycin (B1681333) detection was constructed using a nanocomposite of gold nanoparticles, polyaniline, and titania nanotubes on a glassy carbon electrode, demonstrating improved electron transfer. xmu.edu.cn In another study, an aptasensor for aflatoxin B1 detection was developed using gold nanorods, achieving a low detection limit of 0.3 pM. nanochemres.org The synthesis of these gold nanostructures typically starts with gold(III) chloride trihydrate. nanochemres.orgxmu.edu.cn Furthermore, screen-printed carbon electrodes modified with gold nanoparticles have been used to develop electrochemical biosensors for ATP detection. ugm.ac.id

| Sensor Type | Target Analyte | Key Feature/Nanomaterial | Detection Limit | Reference |

|---|---|---|---|---|

| Plasmonic Biosensor | SARS-CoV-2 Antibodies | Gold Nanospikes | Not Specified | researchgate.net |

| Electrochemical Aptasensor | Aflatoxin B1 | Gold Nanorods | 0.3 pM | nanochemres.org |

| Electrochemical Aptasensor | Tobramycin | AuNPs/Polyaniline/Titania Nanotubes | Not Specified | xmu.edu.cn |

| Electrochemical Aptasensor | ATP | Gold Nanoparticles on Screen-Printed Carbon Electrode | Not Specified | ugm.ac.id |

| Electrochemical Aptasensor | Vanillin | Gold Nanoparticles | 3 nM | sci-hub.se |

| Electrochemical Aptasensor | Penicillin G | Gold Nanoparticles | 0.8 fM | sci-hub.se |

Optical Applications: Surface-Enhanced Raman Spectroscopy (SERS) Substrates

Gold nanoparticles synthesized from gold(III) chloride trihydrate are widely used to fabricate substrates for Surface-Enhanced Raman Spectroscopy (SERS). rsc.orgrsc.orgpublish.csiro.au SERS is a powerful analytical technique that can amplify the Raman signals of molecules by several orders of magnitude, enabling the detection of analytes at very low concentrations. rsc.org The enhancement is attributed to the localized surface plasmon resonance of the gold nanostructures, which creates intense electromagnetic fields known as "hot spots." mdpi.com

Various methods are employed to create SERS substrates, including the deposition of gold nanoparticles onto silicon wafers, thermal dewetting of thin gold films, and the self-assembly of gold nanoparticles at liquid-liquid interfaces. rsc.orgmdpi.commdpi.com For instance, SERS substrates fabricated with star-like gold nanoparticles have achieved an enhancement factor of 10¹² for the detection of Rhodamine B. rsc.org Another study reported the fabrication of uniform SERS substrates by etching multi-layered gold nanoparticle arrays, resulting in an enhancement factor of 8.6 × 10⁶ and a detection limit of 1 × 10⁻¹² M. rsc.org

| SERS Substrate Fabrication Method | Analyte | Enhancement Factor (EF) | Detection Limit | Reference |

|---|---|---|---|---|

| Star-like gold nanoparticles on Si/Au film | Rhodamine B | 1012 | Zeptomole level | rsc.org |

| Etching of multi-layered gold nanoparticle arrays | Not Specified | 8.6 × 106 | 1 × 10-12 M | rsc.org |

| Repeated gold deposition and thermal annealing | Cellular components | Up to 106 | Not Specified | nih.gov |

| Self-assembly of 72 nm gold nanoparticles | Chlorogenic acid | 4 × 104 | 10 μM | mdpi.com |

| Electrodeposition on Indium Tin Oxide (ITO) | 4-mercaptobenzoic acid | Not Specified | Not Specified | rsc.org |

Energy Applications: Fuel Cells (PEM Fuel Cells), Supercapacitors, Biofuel Cells

Materials derived from gold(III) chloride trihydrate are showing promise in various energy storage and conversion technologies.

Fuel Cells (PEM Fuel Cells): Gold nanoparticles are explored as catalysts in proton-exchange membrane fuel cells (PEMFCs). google.com They can be effective for the oxidation of carbon monoxide, a common poison for platinum catalysts used in PEMFCs. google.com Gold-based bimetallic catalysts, often prepared from precursors like HAuCl₄, are also investigated to enhance catalytic activity and stability. mdpi.com

Supercapacitors: Gold nanostructures are being integrated into electrode materials for supercapacitors to improve their performance. For example, a nanocomposite film of graphene and fullerene-capped gold nanoparticles exhibited a specific capacitance of 197 F/g, significantly higher than that of graphene alone. scirp.org In another approach, highly stretchable fiber-shaped supercapacitors were developed using ultrathin gold nanowires, achieving a capacitance of 16.80 mF cm⁻². monash.edu These nanowires are typically synthesized from gold(III) chloride trihydrate. monash.edu

Biofuel Cells: Gold nanoparticles are also utilized in biofuel cells, where they can act as enzyme-mimicking catalysts. researchgate.net A biofuel cell based on gold nanoparticles electrodeposited from chloroauric acid on a graphite (B72142) electrode demonstrated catalytic activity with minimal dependency on temperature and a superior life span compared to some microbial biofuel cells. researchgate.net The catalytic efficiency was found to be reliant on the pH of the medium. researchgate.net Additionally, gold nanoparticles have been incorporated into silica (B1680970) xerogel catalysts for the production of biodiesel. nih.gov

| Energy Application | Material | Key Performance Metric | Reference |

|---|---|---|---|

| Supercapacitor | Graphene/fullerene-capped AuNP nanocomposite | Specific Capacitance: 197 F/g | scirp.org |

| Supercapacitor | Porous carbon microspheres with AuNPs | Specific Capacitance: 440 F g-1 | researchgate.net |

| Stretchable Supercapacitor | Ultrathin Gold Nanowires | Capacitance: 16.80 mF cm-2 | monash.edu |

| Biofuel Cell | Gold Nanoparticles on Graphite Electrode | Current density of 183 µA/cm2 with 5 nm AuNPs | researchgate.net |

| PEM Fuel Cell | Platelet-shaped Gold Nanoparticles | Increased fuel cell efficiency | google.com |

Surface Chemistry and Surface Modification Studies

Gold(III) chloride trihydrate is instrumental in research focused on surface chemistry and modification, primarily serving as a precursor for the synthesis of gold nanoparticles (AuNPs). sigmaaldrich.com The surface chemistry of these nanoparticles is critical as it dictates their interaction with the surrounding environment and their functionality in various applications. mdpi.comaip.org

Researchers synthesize AuNPs typically through the chemical reduction of an aqueous solution of gold(III) chloride trihydrate. aip.orgresearchgate.net The Turkevich method, and its refinements by Frens, is a common approach where trisodium (B8492382) citrate (B86180) dihydrate acts as both a reducing agent and a capping agent. aip.org The citrate ions form a stabilizing layer on the AuNP surface, preventing aggregation. aip.orgresearchgate.net However, this citrate capping is often a starting point for further surface modification. mdpi.com

The ability to modify the surface of these AuNPs is essential for their application in fields like biosensors and fuel cells. sigmaaldrich.com Functionalization often involves ligand exchange reactions, where the citrate ions are replaced by other molecules, such as thiols, which form strong gold-sulfur (Au-S) bonds. mdpi.comaip.org This allows for the attachment of a wide array of functional groups, including DNA, peptides, and enzymes, tailoring the nanoparticles for specific tasks like targeted drug delivery or diagnostics. chemimpex.commdpi.com

The precise characterization of the nanoparticle surface is a key aspect of these studies. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are employed to analyze the surface composition and confirm the success of functionalization processes. aip.org Studies have shown that even after functionalization with thiols, some citrate molecules may remain on the surface, which can influence the nanoparticles' behavior in biological systems. aip.org

Thin films of gold, produced from gold(III) chloride trihydrate, are also used to coat surfaces like glass or silicon to alter their optical and electrical properties for applications such as surface plasmon resonance (SPR) spectroscopy.

Table 1: Synthesis Parameters for Gold Nanoparticles from Gold(III) Chloride Trihydrate

| Precursor | Reducing/Capping Agent | Synthesis Method | Resulting Nanoparticle Size | Reference |

| Gold(III) chloride trihydrate | Trisodium citrate | Turkevich/Frens method | ~20 nm | mdpi.com |

| Gold(III) chloride trihydrate | Trisodium citrate | Citrate reduction | 16, 38, 68 nm | researchgate.net |

| Gold(III) chloride hydrate (B1144303) | Trisodium citrate dihydrate | Microwave-assisted | ~15 nm | aip.org |

Nanometal Surface Energy Transfer Investigations

Materials derived from gold(III) chloride trihydrate, particularly AuNPs, are central to investigations into Nanometal Surface Energy Transfer (NSET). NSET is a distance-dependent process that occurs between a fluorescent molecule (donor) and a metal nanoparticle (acceptor), and it has applications in developing optical rulers and biosensors. mdpi.com

In these studies, AuNPs are synthesized from gold(III) chloride trihydrate and their surfaces are functionalized with specific molecules. mdpi.comresearchgate.net For instance, AuNPs can be modified with a combination of molecules like tryptophan and riboflavin. researchgate.net The presence of the AuNP can significantly enhance the efficiency of Resonance Energy Transfer (RET) between such molecules. researchgate.net One study reported a 65% increase in RET efficiency in the presence of AuNPs bifunctionalized with tryptophan and riboflavin. researchgate.net

The fabrication process allows for precise control over the size of the AuNPs, which is a critical parameter in NSET studies. mdpi.comamericanelements.comamericanelements.com By varying the synthesis conditions, researchers can produce nanoparticles of different diameters. researchgate.net The understanding of how the size and shape of these gold nanomaterials affect NSET is a key area of ongoing research. americanelements.comamericanelements.com These investigations are fundamental to developing advanced fluorescence-based bioimaging techniques and highly sensitive biosensors. researchgate.net

Exploration of Bioelectrochemical and Photocatalytic Properties

Gold(III) chloride trihydrate and its derivatives are actively explored for their bioelectrochemical and photocatalytic properties. cymitquimica.com Gold is chemically inert and can be used as an electrode material in various electrochemical techniques. cymitquimica.com AuNPs synthesized from gold(III) chloride trihydrate are used in biosensors due to their unique electronic and optical properties.

In the realm of photocatalysis, gold-based nanomaterials are gaining attention. uh.edu While much focus has been on materials like TiO₂, researchers are now coupling the strong optical absorption of gold nanoshells with the catalytic activity of other metals like palladium. uh.edu Gold(III) chloride trihydrate is used as the gold source to create gold-palladium alloy nanoshells on silica nanoparticle cores. uh.edu This combination creates a photoactivated catalyst where light absorption by the gold component can enhance the catalytic reactions driven by the palladium. uh.edu

Furthermore, AuNPs synthesized using green methods, for example, employing plant extracts like Polygala elongata, have demonstrated significant photocatalytic activity. jksus.org In one study, these biogenic AuNPs were used for the sunlight-driven degradation of Methylene (B1212753) Blue, a common industrial dye and pollutant. jksus.org The photocatalytic degradation efficiency of Methylene Blue reached approximately 89.5% after 75 minutes of sunlight irradiation in the presence of the synthesized AuNPs. jksus.org This highlights the potential of these materials in environmental remediation.

Another study investigated the photochemical reaction between sodium citrate and gold(III) chloride under colored light illumination. mdpi.com It was found that violet light, in particular, induced the formation of AuNPs with a surface plasmon resonance peak at 544 nm, demonstrating a light-driven synthesis route. mdpi.com

Table 2: Photocatalytic Degradation of Methylene Blue using AuNPs

| Catalyst | Pollutant | Light Source | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| AuNPs synthesized with Polygala elongata extract | Methylene Blue (MeB) | Sunlight | 75 | ~89.5 | jksus.org |

Theoretical and Computational Investigations of Gold Iii Chloride Trihydrate Systems

Quantum Chemical Studies of Gold(III) Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the behavior of gold(III) complexes in various environments. These studies can elucidate electronic structures, reaction mechanisms, and the stability of these compounds.

For instance, DFT combined with a conductor-like polarizable continuum model (CPCM) has been used to study the hydrolysis mechanism of gold(III)-based anticancer drugs. nih.gov Such studies reveal the activation free energies and rate constants for hydrolysis reactions, which are crucial for understanding the stability and solution behavior of these complexes under physiological conditions. nih.gov It has been shown that for certain gold(III) complexes, the second hydrolysis step is kinetically more favorable than the first. nih.gov

Furthermore, quantum chemical calculations have been employed to investigate the interaction of aquated gold(III) complexes with biological molecules like amino acids. nih.gov These studies can predict binding affinities and reaction kinetics, for example, showing that aquated gold(III) complexes may bind more effectively to the selenium site of selenocysteine (B57510) than the sulfur site of cysteine. nih.gov The stability of gold(III) complexes can be enhanced by using multidentate chelating ligands with nitrogen or sulfur donor atoms, which helps prevent the reduction of Au(III). nih.gov

The stability and structure of gold(III) complexes with various ligands, such as hydrazones derived from pyridoxal, have also been investigated using quantum chemical calculations. semanticscholar.org These studies help to confirm preferential coordination modes and understand the influence of different functional groups on complex stability. semanticscholar.org

| Complex Type | Computational Method | Key Findings |

| Gold(III) anticancer drugs | DFT with CPCM | Second hydrolysis step is kinetically predominant. nih.gov |

| Aquated Gold(III) complexes with amino acids | DFT | Preferential binding to selenocysteine over cysteine. nih.gov |

| Gold(III) complexes with hydrazone ligands | Quantum Chemical Calculations | Confirmed preferential coordination and stability. semanticscholar.org |

Computational Analysis of Bond Strengths and Reactivity in Gold(III) Pincer Complexes

Pincer ligands are multidentate ligands that are widely used to stabilize gold(III) complexes and modulate their reactivity. doi.org Computational analysis, particularly DFT, has been crucial in understanding the differences in reactivity and bond strengths in gold(III) pincer complexes.

Theoretical calculations have been performed on NCN pincer complexes to understand the significant differences in their reactions with phosphines and silver salts. researchgate.net These studies revealed that the gold-chlorine bond is notably stronger in complexes with five-membered metallacyclic rings compared to those with six-membered rings. researchgate.net The barrier for the inversion of six-membered metallacycles has also been determined through quantum chemical calculations, correlating well with experimental observations from NMR spectroscopy. researchgate.net

The nature of the gold-oxygen bond in pincer complexes has also been a subject of computational investigation. doi.org Furthermore, the covalent character and strength of the gold-hydride bond in (P^N^C)gold(III)-hydride complexes have been explored through experimental and computational studies. nih.gov These investigations have shown a non-hydridic nature for the hydride moiety. nih.govacs.org Delocalization indices and intrinsic bond strength indices calculated for the Au-H bond support its covalent nature. nih.gov

A comparison of bond dissociation energies for gold(III) and isoelectronic platinum(II) compounds highlights the unique reactivity of gold(III) pincer complexes. For gold(III), the bond strength order is Au–H > Au–C ≥ Au–O, which is different from that of Pt(II). doi.org This ordering explains why certain reactions, like the conversion of a hydroxide (B78521) to a hydride, are possible for gold(III) but not for platinum(II). doi.org

| Pincer Complex Type | Computational Focus | Finding |

| NCN Pincer Complexes | Au-Cl bond strength | Stronger in five-membered vs. six-membered rings. researchgate.net |

| (P^N^C) Pincer Complexes | Au-H bond character | Covalent and non-hydridic nature. nih.gov |

| General Au(III) Pincer Complexes | Bond Dissociation Energies | Au–H > Au–C ≥ Au–O. doi.org |

Modeling Reaction Mechanisms in Gold Nanoparticle Synthesis

The synthesis of gold nanoparticles (AuNPs) from gold(III) chloride precursors is a complex process involving nucleation and growth. Theoretical models have been essential in elucidating the underlying mechanisms.

The Turkevich method, which uses trisodium (B8492382) citrate (B86180) to reduce tetrachloroauric acid, is a widely studied process. nih.govacs.org Models based on this method describe a multilayered chemical reaction where trisodium citrate is oxidized to dicarboxy acetone (B3395972), which then facilitates the reduction of aurous species to form gold nuclei. nih.govacs.org The concentration of citrate acts as a controlling factor for the final nanoparticle size. nih.gov

The Finke-Watzky two-step mechanism, involving slow, continuous nucleation followed by fast, autocatalytic surface growth, is another model used to describe AuNP formation. rsc.org A 1-D reaction-diffusion model incorporating plasma-enabled interfacial reduction, classical nucleation, and autocatalytic surface growth has shown good agreement with experimental results for stabilizer-free AuNP synthesis. rsc.org

The Brust-Schiffrin method, which is used to synthesize thiolate-stabilized gold nanoparticles, has also been investigated computationally. acs.org Density functional theory calculations have shown that the reduction of gold(III) to gold(I) and the formation of a disulfide are thermodynamically favored. acs.org These calculations have helped to elucidate the initial steps of the synthesis mechanism. acs.org Kinetic Monte Carlo (KMC) simulations have also been developed to model the atomistic growth behavior of gold nanoparticles in solution, linking simulation to experimentally observed growth characteristics. rsc.org

| Synthesis Method | Modeling Approach | Key Mechanistic Insights |

| Turkevich Method | Reaction mechanism modeling | Citrate oxidation to dicarboxy acetone drives nucleation. nih.govacs.org |

| Stabilizer-free plasma synthesis | 1-D reaction-diffusion model | Nucleation by fast reduction, growth by autocatalysis. rsc.org |

| Brust-Schiffrin Method | Density Functional Theory (DFT) | Thermodynamic favorability of Au(III) to Au(I) reduction. acs.org |

| General AuNP Growth | Kinetic Monte Carlo (KMC) | Links atomistic-level simulation to experimental growth. rsc.org |

Theoretical Approaches to Gold Sol Optical Phenomena (e.g., Dichroic Effect)

Gold sols, or colloidal solutions of gold nanoparticles, can exhibit fascinating optical properties, such as the dichroic effect, where the color of the sol is different in transmitted and reflected light. nih.govmdpi.com Theoretical approaches are key to understanding these phenomena.

The dichroic effect is observed in gold sols containing nanoparticles of specific sizes and shapes. nih.govmdpi.com For instance, a sol displaying an orangish-brown color in scattered light and various colors like violet, blue, or red in transmitted light can be formed by the slow reduction of a gold salt. nih.gov This effect arises from the simultaneous scattering and absorption of light by the gold nanoparticles. mdpi.com

Mie theory is a fundamental theoretical framework used to analyze the scattering and absorption of light by spherical nanoparticles. nih.govrsc.org It predicts that the ratio of scattering to absorption is dependent on the particle size. nih.gov Experimental studies supplemented by Mie theory analysis have conclusively linked the dichroic effect to particle size, with larger particles showing increased scattering. nih.gov As nanoparticle size increases, scattering becomes more prominent, leading to the observed dichroic colors. nih.gov

Numerical schemes, such as those based on diffusion-limited aggregation (DLA), have been used to model the growth of nanoplates and faceted polyhedral nanoparticles that contribute to the dichroic effect. mdpi.com These models assume a stochastic Brownian motion for both the trisodium citrate and the gold ions in solution. mdpi.com

| Optical Phenomenon | Theoretical Approach | Key Findings |

| Dichroic Effect | Mie Theory | The effect is strongly dependent on particle size due to the relationship between scattering and absorption. nih.govrsc.org |

| Dichroic Effect | Experimental & Observational | Sols can appear orangish-brown in scattered light and violet/blue/red in transmitted light. nih.gov |

| Nanoparticle Growth for Dichroism | Diffusion-Limited Aggregation (DLA) models | Simulates the formation of specific nanoparticle shapes that cause the effect. mdpi.com |

Simulation of Transport Mechanisms of Gold(III) Chloride Trihydrate Species

While direct simulations of the transport of the Gold(III) chloride trihydrate molecule itself are not extensively detailed in the provided literature, the transport of its derivative species, particularly gold nanoparticles, has been the subject of simulation and modeling. The transport mechanism of gold(III) chloride trihydrate is thought to be potentially related to the movement of charged particles on the molecule's surface. cymitquimica.com

Studies have investigated the transport of citrate- and polymer-coated gold nanoparticles through porous media. dtu.dk The mobility of these nanoparticles is influenced by their surface properties and the flow velocity (Darcy velocity) of the surrounding medium. dtu.dk Column experiments are used to generate breakthrough curves, and analytical models are applied to understand the transport behavior. dtu.dk The transformation of nanoparticles during transport can be monitored by analyzing the effluent for changes in size and optical properties. dtu.dk

The transport of functionalized gold nanoparticles across biological membranes has also been explored. acs.org For example, carborane-capped gold nanoparticles have been studied for their ability to transport ions across lipid bilayers. acs.org The synthesis of these nanoparticles often starts from hydrogen tetrachloroaurate(III) hydrate (B1144303). acs.org

| Transport System | Simulation/Modeling Approach | Factors Investigated |

| Gold Nanoparticles in Porous Media | Column experiments and analytical modeling | Surface properties (citrate vs. polymer coating), Darcy velocity. dtu.dk |

| Functionalized Gold Nanoparticles across Membranes | Experimental studies of ion transport | Nanoparticle capping agent (e.g., carborane), membrane composition. acs.org |

Characterization Techniques for Gold Iii Chloride Trihydrate and Its Derivatives in Research

Advanced Microscopic Techniques for Nanomaterial Characterization

Microscopy provides direct visualization of nanomaterials, offering invaluable information about their size, shape, and structure at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the detailed analysis of gold nanoparticles synthesized from gold(III) chloride trihydrate. It provides direct imaging of the atomic lattices, enabling researchers to determine not only the size and shape (morphology) but also the crystalline structure of the nanoparticles.

Research has shown that by reducing gold(III) chloride trihydrate with sodium citrate (B86180), gold nanoparticles with a six-fold icosahedral symmetry and an average size of 22 nm can be produced. nih.govmdpi.com HRTEM analysis is critical in confirming this specific morphology and symmetry. nih.govmdpi.com The technique is also used to observe the crystallinity of nanoparticles produced through other methods, such as the femtosecond laser irradiation of an aqueous gold(III) chloride trihydrate solution, which can yield single-crystal gold nanoparticles with diameters as small as 3 nm. researchgate.net The interplanar spacing measured from HRTEM images allows for the identification of crystal planes, such as the Au {111} plane (0.2350 nm), confirming the metallic gold structure. researchgate.netrsc.org

Furthermore, HRTEM can reveal structural imperfections, such as twin defects, which can be deliberately introduced to create novel morphologies. scispace.commonash.edu For instance, single-crystal seeds can be grown into twinned cubes and bipyramids, with HRTEM confirming the presence and nature of the twin planes that define the final particle shape. monash.edu The technique has been used to characterize a variety of shapes, including nanorods, nanocubes, and more complex structures with quasicrystalline-like contrast, which can be produced from gold(III) chloride trihydrate under different synthesis conditions. monash.edusemanticscholar.orgresearchgate.net

Table 1: HRTEM Analysis of Gold Nanoparticles from Gold(III) Chloride Trihydrate

| Synthesis Method | Nanoparticle Morphology | Average Size | Crystallinity Details | Source(s) |

| Sodium Citrate Reduction | Six-fold Icosahedral Symmetry | 22 nm | Six-fold symmetry observed. | nih.govmdpi.comresearchgate.net |

| Femtosecond Laser Irradiation | Spherical Single Crystal | ~3 nm | Interplanar spacing matches Au {111} plane. | researchgate.net |

| Etlingera elatior Extract Reduction | Polydisperse (Spherical, Triangular, Rod-shaped) | 3-25 nm | Various shapes observed. | semanticscholar.org |

| Seed-Mediated Growth | Twinned Cubes and Bipyramids | Not Specified | Twin planes deliberately introduced from single-crystal seeds. | monash.edu |

| Atmospheric Pressure Plasma | Spherical | ~6.5 nm | Crystalline structure confirmed by interplanar spacing (0.235 nm) and SAED. | rsc.org |

Spectroscopic Methods for Structural and Chemical Analysis

Spectroscopy offers insights into the chemical composition and bonding within a sample, making it essential for studying the surface chemistry of gold nanoparticles.

Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful technique for investigating the surface functionalization of gold nanoparticles derived from gold(III) chloride trihydrate. It identifies the functional groups of molecules, known as ligands, that are attached to the nanoparticle surface, which are critical for stability and function.

In studies involving the green synthesis of gold nanoparticles, FTIR is used to confirm that phytochemicals from plant extracts, which act as reducing and stabilizing agents, are present on the nanoparticle surface. researchgate.net For example, when using Etlingera elatior extract, FTIR results prove that functional groups like O-H are responsible for capping the nanoparticles. semanticscholar.org Similarly, in the chemical reduction of gold(III) chloride trihydrate, FTIR spectra can show broad peaks around 3450 cm⁻¹ and 1650 cm⁻¹, which are associated with the capping citrate ligands. mdpi.com

FTIR is also crucial for monitoring ligand exchange reactions, a common strategy to tailor the surface properties of nanoparticles for specific applications. Research has demonstrated the use of FTIR to verify the removal of original surfactants, such as cetyltrimethylammonium chloride (CTAC), and the successful attachment of new functional ligands, like 3-mercaptopropionic acid (3-MPA). rsc.org The disappearance of peaks corresponding to the original ligand and the appearance of new peaks from the incoming ligand provide clear evidence of the exchange. rsc.org In another example, the free thiol group of a copper-cysteine complex was used to bind to the surface of nanogold; the absence of the thiol peak in the FTIR spectrum of the final conjugate confirmed the successful binding. nih.gov

Table 2: FTIR Analysis of Ligand Interactions on Gold Nanoparticles

| Nanoparticle System | Ligands Studied | Key FTIR Findings | Source(s) |

| Citrate-Stabilized AuNPs | Sodium Citrate | Broad peaks at 3450 and 1650 cm⁻¹ indicate citrate capping. | mdpi.com |

| Green-Synthesized AuNPs | Etlingera elatior extract | O-H functional group from the extract confirmed to be capping the nanoparticles. | semanticscholar.org |

| Ligand-Exchanged AuNPs | CTAC, 3-MPA | Monitored the removal of CTAC surfactant and the addition of 3-MPA ligand. | rsc.org |

| AuNP-Copper Complex Conjugate | Cysteine in a Copper Complex | Absence of thiol peak confirmed the binding of the complex to the nanogold surface. | nih.gov |

| AuNPs with Phytochemicals | Yucca filamentosa extract | Indicated that phytochemicals from the extract acted as both reducing and stabilizing ligands. | researchgate.net |

Gold nanoparticles synthesized from gold(III) chloride trihydrate are widely used to create substrates for Surface-Enhanced Raman Spectroscopy (SERS). uh.edu SERS is an ultrasensitive analytical technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near the surface of these nanostructures. rsc.orgoptica.org This enhancement arises from localized surface plasmon resonance (LSPR), an effect that amplifies the electromagnetic field surrounding the nanoparticle. rsc.orgmdpi.com

The effectiveness of SERS substrates is highly dependent on the size, shape, and aggregation of the gold nanoparticles. Research focuses on optimizing these parameters to create "hotspots"—areas of intense electromagnetic fields—that yield massive signal amplification. For example, self-assembled monolayers of gold nanoparticles with diameters from 13 to 90 nm have been developed, achieving enhancement factors (EFs) between 10⁶ and 10⁸. acs.org Different morphologies, such as nanofoams and nanoraspberries, are also synthesized from gold(III) chloride trihydrate to generate robust and reproducible SERS signals. nih.govacs.org

SERS is applied in diverse analytical research areas. It has been used to probe the interactions of proteins, such as bovine serum albumin (BSA), with gold nanoparticle surfaces, providing insights into the formation of a protein corona. nih.gov In agrifood systems, SERS platforms based on gold nanoparticle-bacterial cellulose (B213188) composites have been developed for the sensitive detection of pesticides like thiram, reaching detection limits that comply with food safety regulations. mdpi.com Furthermore, SERS substrates have demonstrated remarkable sensitivity in detecting dyes like methylene (B1212753) blue at nanomolar concentrations. rsc.org

Table 3: SERS Applications Using Gold Nanoparticles from Gold(III) Chloride Trihydrate

| Analyte | Gold Nanostructure | Excitation Wavelength | Enhancement Factor (EF) | Application Area | Source(s) |

| Bovine Serum Albumin (BSA) | 32 nm Spherical Nanoparticles | 785 nm | Not specified | Probing protein-nanoparticle interactions. | nih.gov |

| Rhodamine 6G, Lithium bis(trifluoromethane)sulfonimide | Self-Assembled Monolayers (13-90 nm) | Not specified | 10⁶ - 10⁸ | Development of reproducible SERS substrates for electrolyte analysis. | acs.org |

| Thiram (pesticide) | Nanoparticles on Bacterial Cellulose | 785 nm | Not specified (LOD 0.24 ppm) | Agrifood safety monitoring. | mdpi.com |

| Methylene Blue (MB) | Nanoparticles in Porous Polyacrylonitrile Film | Not specified | ~10⁶ | Ultrasensitive chemical detection. | rsc.org |

| Rhodamine 6G (R6G) | Nanospheres on Filter Paper | Not specified | 2.79 x 10⁶ | Development of low-cost, sensitive SERS substrates. | optica.org |

Mechanical Property Assessment at the Nanoscale

Understanding the mechanical resilience of nanomaterials is vital for their application in fields like nanoelectronics and coatings. Nanoindentation is a key technique for probing these properties.

Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale, including hardness and elastic modulus. For gold nanoparticles produced from gold(III) chloride trihydrate, this method reveals that their mechanical strength can be significantly higher than that of bulk gold. nih.govmdpi.com

In a notable study, gold nanoparticles with a six-fold icosahedral symmetry and an average size of 22 nm were synthesized and subjected to nanoindentation measurements using a Berkovich diamond indenter. nih.govmdpi.com The experiments, which involve pressing the indenter tip into the nanoparticles and measuring the force and displacement, yielded a hardness value of 1.72 GPa and an elastic modulus of 100 GPa. nih.govmdpi.com These values confirm that the nanoparticles possess higher mechanical strength compared to their bulk counterpart. nih.govmdpi.comresearchgate.net The measurements were obtained at a small displacement of 3–5 nm into the nanoparticle's surface, highlighting the precision of the technique. nih.govmdpi.com

Table 4: Nanoindentation Findings for Gold Nanoparticles and their Assemblies

| Nanomaterial System | Nanoparticle Size | Measured Property | Value | Key Finding | Source(s) |

| Six-Fold Symmetry Gold Nanoparticles | 22 nm | Hardness (H) | 1.72 ± 0.03 GPa | Nanoparticles exhibit higher mechanical strength than bulk gold. | nih.govmdpi.com |

| Six-Fold Symmetry Gold Nanoparticles | 22 nm | Elastic Modulus (E) | 100 ± 2 GPa | Nanoparticles exhibit higher mechanical strength than bulk gold. | nih.govmdpi.comresearchgate.net |

| Tetradecanethiol-capped AuNP Membrane | 2.5 nm | Elastic Modulus (E) | 0.19 - 0.82 GPa | Mechanical properties are tunable with temperature relative to the ligand's melting point. | acs.org |

| AuNW Superlattice Nanomembrane | 2.5 nm (wire diameter) | Young's Modulus | ~5.2 ± 0.4 GPa | Nanomembranes exhibit robust mechanical properties. | monash.edu |

Advanced Analytical Techniques for Purity and Compositional Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying a wide range of elements, particularly metallic and several non-metallic trace impurities, at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt). spectro.comnih.gov Its exceptional sensitivity and multi-element detection capability make it an indispensable tool for assessing the purity of high-grade chemical compounds, including Gold(III) chloride trihydrate. spectro.comresearchgate.net The purity of precursors like Gold(III) chloride trihydrate is critical, as even minute levels of contaminants can significantly alter the chemical and physical properties of resulting materials, such as gold nanoparticles or catalysts. analytik-jena.fr

The fundamental principle of ICP-MS involves introducing a sample, typically as a liquid, into a high-temperature argon plasma (around 6,000–10,000 K). The intense heat of the plasma desolvates, atomizes, and then ionizes the atoms of the elements present in the sample. These resulting ions are then extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions for each mass, allowing for the determination of the elemental composition of the original sample with high precision. diva-portal.org

For the analysis of Gold(III) chloride trihydrate, a solid sample is first accurately weighed and dissolved to create a liquid sample suitable for introduction into the instrument. This sample preparation step often involves digestion with high-purity acids, such as aqua regia (a mixture of nitric acid and hydrochloric acid) or dilute nitric acid, to ensure complete dissolution and to stabilize the gold and trace elements in the solution. researchgate.netmdpi.com The use of high-purity reagents is crucial to avoid introducing external contamination that could compromise the accuracy of the results. mdpi.com

In research settings, ICP-MS is routinely employed to verify the purity of Gold(III) chloride trihydrate and to quantify specific elemental impurities. Commercial suppliers of high-purity Gold(III) chloride trihydrate often provide a certificate of analysis with trace metal levels confirmed by ICP-MS. sigmaaldrich.com Research has demonstrated the successful use of ICP-MS for determining a suite of trace elements in high-purity gold materials, which is directly applicable to its precursors. analytik-jena.fr Elements frequently analyzed include silver (Ag), palladium (Pd), platinum (Pt), copper (Cu), iron (Fe), nickel (Ni), lead (Pb), and zinc (Zn). analytik-jena.fr

To ensure accuracy and overcome potential matrix effects caused by the high concentration of gold and the acid solvent, various analytical strategies are employed. These can include matrix-matched calibration standards, the method of standard additions, or the use of internal standards. researchgate.net Furthermore, high-resolution ICP-MS (HR-ICP-MS) or collision/reaction cell technology (iCRC) can be used to mitigate spectral interferences where isotopes of different elements have similar masses (isobaric interference) or where polyatomic ions formed in the plasma interfere with the analyte signal. researchgate.netanalytik-jena.fr For example, the use of an iCRC has been shown to be beneficial in the accurate measurement of iron (⁵⁶Fe) by removing argon oxide (⁴⁰Ar¹⁶O⁺) interference. analytik-jena.fr

The table below presents typical data from the ICP-MS analysis of a high-purity gold sample, illustrating the low detection limits achievable and the trace impurities commonly quantified. These results are representative of the purity assessment performed on Gold(III) chloride trihydrate.

Table 1: Representative ICP-MS Data for Trace Metal Impurities in a High-Purity Gold Matrix

| Element | Symbol | Average Concentration (µg/L) | Method Detection Limit (MDL) (µg/L) |

|---|---|---|---|

| Silver | Ag | 0.85 | 0.01 |

| Palladium | Pd | 0.22 | 0.005 |

| Platinum | Pt | 0.15 | 0.004 |

| Copper | Cu | 1.10 | 0.02 |

| Iron | Fe | 0.53 | 0.05 |

| Nickel | Ni | 0.28 | 0.01 |

| Lead | Pb | 0.09 | 0.01 |

| Zinc | Zn | 0.75 | 0.03 |

| Chromium | Cr | 0.12 | 0.02 |

Data adapted from research findings on high-purity gold analysis. Actual values may vary based on sample lot and analytical conditions. analytik-jena.fr

Another advanced application is Laser Ablation ICP-MS (LA-ICP-MS), which allows for the direct analysis of solid materials, providing spatial information about the distribution of trace elements. ubc.caresearchgate.net While more commonly used for geological samples or finished metal products, its principles underscore the versatility of ICP-MS in analyzing gold in various forms. ubc.ca Ultimately, the quantitative data provided by ICP-MS is essential for quality control and for understanding the influence of elemental composition on the performance of Gold(III) chloride trihydrate and its derivatives in research and industrial applications. spectro.comanalytik-jena.fr

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Gold(III) chloride trihydrate | HAuCl₄·3H₂O |

| Nitric acid | HNO₃ |

| Hydrochloric acid | HCl |

| Aqua Regia | HNO₃ + 3HCl |

| Silver | Ag |

| Palladium | Pd |

| Platinum | Pt |

| Copper | Cu |

| Iron | Fe |

| Nickel | Ni |

| Lead | Pb |

| Zinc | Zn |

| Argon | Ar |

| Argon Oxide | ArO⁺ |

| Cadmium | Cd |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.